molecular formula C8H9O3- B1144276 5-Methylfurfuryl acetate CAS No. 18091-24-2

5-Methylfurfuryl acetate

Cat. No.: B1144276
CAS No.: 18091-24-2
M. Wt: 153.15526
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylfurfuryl acetate is an organic compound with the molecular formula C8H10O3. It is a derivative of furfural and is known for its pleasant aroma, making it a valuable component in the flavor and fragrance industry. This compound is also referred to as 5-methyl-2-furylmethyl acetate.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylfurfuryl acetate can be synthesized through the esterification of 5-methylfurfuryl alcohol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the esterification process. The final product is then purified through distillation to obtain a high-purity compound suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

5-Methylfurfuryl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of 5-methylfurfural and other oxidation products.

    Reduction: Reduction reactions can convert this compound back to 5-methylfurfuryl alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like ammonia or amines can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 5-Methylfurfural and acetic acid.

    Reduction: 5-Methylfurfuryl alcohol.

    Substitution: Various amides or esters, depending on the nucleophile used.

Scientific Research Applications

5-Methylfurfuryl acetate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and catalytic processes.

    Biology: Its pleasant aroma makes it useful in olfactory research and studies related to insect behavior.

    Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.

    Industry: It is widely used in the flavor and fragrance industry to impart fruity and floral notes to products.

Mechanism of Action

The mechanism of action of 5-methylfurfuryl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic aroma. In biological systems, it may exert antimicrobial effects by disrupting microbial cell membranes or interfering with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Furfuryl acetate: Similar in structure but lacks the methyl group at the 5-position.

    5-Methylfurfural: An aldehyde derivative with similar chemical properties.

    2-Furanmethanol: Another furfural derivative with a hydroxyl group instead of an acetate group.

Uniqueness

5-Methylfurfuryl acetate is unique due to its specific structural features, which impart distinct aromatic properties and reactivity. The presence of the methyl group at the 5-position enhances its stability and makes it a valuable compound in various applications.

Properties

IUPAC Name

(5-methylfuran-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-6-3-4-8(11-6)5-10-7(2)9/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAYUXKMYBPHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347051
Record name (5-Methylfuran-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18091-24-2
Record name (5-Methylfuran-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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